molecular formula C17H12N4O4S B5115528 2-(1,3-dioxoisoindol-2-yl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(1,3-dioxoisoindol-2-yl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B5115528
M. Wt: 368.4 g/mol
InChI Key: GPJKEJGBEMVLNV-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including isoindoline, thiophene, and oxadiazole

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c22-13(9-21-16(23)10-4-1-2-5-11(10)17(21)24)18-8-14-19-15(20-25-14)12-6-3-7-26-12/h1-7H,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJKEJGBEMVLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoindoline core, the introduction of the thiophene and oxadiazole moieties, and the final coupling to form the target compound. Common reagents used in these reactions include acetic anhydride, thiophene-2-carboxylic acid, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or other reduced derivatives.

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with DNA or proteins involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindol-2-yl)ethylamine
  • 2-(1,3-dioxoisoindol-2-yl)acetic acid
  • 2-(1,3-dioxoisoindol-2-yl)methylbenzonitrile

Uniqueness

Compared to similar compounds, 2-(1,3-dioxoisoindol-2-yl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide stands out due to the presence of the thiophene and oxadiazole rings, which impart unique electronic and steric properties

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